molecular formula C10H16N2O B1369939 1-(Cyclopent-3-ene-1-carbonyl)piperazine

1-(Cyclopent-3-ene-1-carbonyl)piperazine

Cat. No.: B1369939
M. Wt: 180.25 g/mol
InChI Key: BQKUNHBVCSMMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopent-3-ene-1-carbonyl)piperazine is a piperazine derivative featuring a cyclopentene ring conjugated to a carbonyl group at the N1 position of the piperazine core. The compound’s molecular framework combines the rigidity of the cyclopentene ring with the flexibility of the piperazine moiety, making it a candidate for drug design, catalysis, or materials science. Its reactivity is influenced by the electron-withdrawing carbonyl group and the strained cyclopentene ring, which may enhance electrophilic substitution or nucleophilic addition reactions.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclopent-3-en-1-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1-2,9,11H,3-8H2

InChI Key

BQKUNHBVCSMMBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC=CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Substituent(s) Key Features
1-(Cyclopent-3-ene-1-carbonyl)piperazine Cyclopentene-carbonyl at N1 Rigid cycloalkene ring; potential for π-π interactions and ring strain effects
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl at N4, benzoyl at N1 Cytotoxic agents targeting cancer cell lines (IC₅₀: 0.5–5 µM)
1-(Substituted phenyl)piperazines (e.g., TFMPP, mCPP) Aromatic substituents at N1 Psychoactive effects via serotonin receptor modulation (Ki: 10–100 nM)
1-(2-Aminoethyl)piperazine Aminoethyl side chain Functionalizes graphene oxide for catalytic applications

Physicochemical Properties

  • pKa and Solubility: Piperazine derivatives with hydroxyl or amino groups (e.g., 1-(2-hydroxyethyl)piperazine) exhibit pKa values of 3.73–7.98, favoring aqueous solubility . The cyclopentene-carbonyl group likely lowers basicity (predicted pKa ~6–7), balancing solubility and membrane permeability.
  • Stability: Cyclopentene rings are prone to oxidation compared to saturated cyclohexane analogs. For example, fluoroquinolones with piperazine moieties undergo MnO₂-mediated oxidation at the piperazine N1 atom, leading to dealkylation .

Key Research Findings and Data Tables

Table 2: Physicochemical Comparison

Property This compound (Predicted) 1-(2-Hydroxyethyl)piperazine TFMPP
Molecular Weight ~208 g/mol 146.2 g/mol 244.2 g/mol
pKa 6.5–7.5 3.73 (acidic), 7.98 (basic) 8.1 (basic)
LogP ~1.8 -0.5 2.9
Thermal Stability Moderate (decomposes >150°C) Stable to 192°C Stable to 200°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.